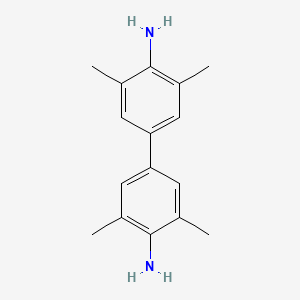
3,3',5,5'-Tetramethylbenzidine
Cat. No. B1203034
Key on ui cas rn:
54827-17-7
M. Wt: 240.34 g/mol
InChI Key: UAIUNKRWKOVEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04022795
Procedure details


4-Bromo-2,6-dimethylaniline (24.0 parts), 3% palladium on charcoal (50% paste; 2.0 parts), cetyltrimethylammonium bromide (4.0 parts), sodium hydroxide liquor (32%; 13.5 parts), sodium formate (6.8 parts) in water (60 parts) are stirred at the boil under reflux for 3 hours. Sodium formate (6.8 parts is then added and the mixture boiled for 3 hours when a further charge of sodium formate (6.8 parts) is made. The reaction mixture is then held at the boil under reflux for a further 23 hours. The mixture is then steam distilled and from the distillate 2.2 parts (18.2%) of 2,6-dimethylaniline is recovered by extraction with ether. The reaction mixture after steam distillation is cooled to room temperature and then filtered. The residue is extracted continuously with methanol (60 parts) for 5 hours and then the extract cooled. The colourless crystalline precipitate is filtered off and dried to give 7.7 parts (63.3%) of 3,3',5,5'-tetramethyl benzidine.








Yield
63.3%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=1.[OH-].[Na+].C([O-])=O.[Na+]>[Pd].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.O>[CH3:10][C:4]1[CH:3]=[C:2]([C:2]2[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=2)[CH:8]=[C:7]([CH3:9])[C:5]=1[NH2:6] |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 23 hours
|
|
Duration
|
23 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
steam distilled and from the distillate 2.2 parts (18.2%) of 2,6-dimethylaniline
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recovered by extraction with ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The reaction mixture after steam distillation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue is extracted continuously with methanol (60 parts) for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the extract cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The colourless crystalline precipitate is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=C(C1N)C)C1=CC(=C(N)C(=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 63.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
